5-Bromo-6,8-difluoroquinoline

Antibacterial SAR Fluoroquinolone Minimum Inhibitory Concentration

5-Bromo-6,8-difluoroquinoline (CAS 1909309-62-1) is a trihalogenated quinoline derivative with molecular formula C9H4BrF2N and molecular weight 244.04 g/mol, bearing bromine at C-5 and fluorine atoms at C-6 and C-8. This specific 5-bromo-6,8-difluoro substitution pattern directly maps onto the core scaffold of the sparfloxacin class of fluoroquinolone antibacterials, where C-6 and C-8 fluorine substituents are pharmacophoric and C-5 serves as a critical modifiable position.

Molecular Formula C9H4BrF2N
Molecular Weight 244.03
CAS No. 1909309-62-1
Cat. No. B3249007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6,8-difluoroquinoline
CAS1909309-62-1
Molecular FormulaC9H4BrF2N
Molecular Weight244.03
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=C2Br)F)F)N=C1
InChIInChI=1S/C9H4BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H
InChIKeyGPUKKKPHRXHKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6,8-difluoroquinoline (CAS 1909309-62-1): A Halogenated Quinoline Building Block for Antibacterial and Cross-Coupling Applications


5-Bromo-6,8-difluoroquinoline (CAS 1909309-62-1) is a trihalogenated quinoline derivative with molecular formula C9H4BrF2N and molecular weight 244.04 g/mol, bearing bromine at C-5 and fluorine atoms at C-6 and C-8 . This specific 5-bromo-6,8-difluoro substitution pattern directly maps onto the core scaffold of the sparfloxacin class of fluoroquinolone antibacterials, where C-6 and C-8 fluorine substituents are pharmacophoric and C-5 serves as a critical modifiable position [1]. The compound is commercially available at ≥98% purity from multiple vendors and is primarily utilized as a synthetic intermediate for medicinal chemistry programs targeting antibacterial, anticancer, and kinase-inhibitor development .

Why 5-Bromo-6,8-difluoroquinoline Cannot Be Replaced by Generic Halogenated Quinolines in Antibacterial or Cross-Coupling Programs


The C-5 bromine substituent in 5-bromo-6,8-difluoroquinoline occupies the exact position identified as the optimal derivatization site within the 6,8-difluoroquinolone pharmacophore, where the rank order of C-5 substituent contribution to antibacterial activity is well-established as NH2 > F ≈ Cl ≈ Br > H > OH [1]. Interchanging this compound with isomers such as 6-bromo-5,8-difluoroquinoline (CAS 1133115-72-6) or 8-bromo-6-fluoroquinoline (CAS 22960-18-5) relocates the reactive bromine handle away from the C-5 position, fundamentally altering both the downstream SAR trajectory and the regiochemical outcome of cross-coupling reactions [2]. Furthermore, substituting with a non-halogenated 6,8-difluoroquinoline (CAS 145241-75-4) removes the key synthetic handle required for late-stage diversification via palladium-catalyzed coupling, eliminating the primary synthetic utility that drives procurement of the 5-bromo variant [2].

Quantitative Evidence Differentiating 5-Bromo-6,8-difluoroquinoline from Its Closest Structural Analogs


Head-to-Head Antibacterial MIC Comparison: C-5 Bromo vs. C-5 Chloro, Fluoro, and Hydrogen in the 6,8-Difluoroquinolone Series

In the foundational structure-activity relationship study by Miyamoto et al. (1990), a series of 5-substituted-7-(4-methyl-1-piperazinyl)-6,8-difluoroquinolones was tested against Gram-positive and Gram-negative bacteria. The 5-bromo derivative (compound 24) demonstrated an MIC of 0.2 µg/mL against S. aureus 209P JC-1, which is 2-fold more potent than the 5-chloro analog (compound 23, MIC = 0.39 µg/mL) and equivalent to the 5-fluoro analog (compound 10, MIC = 0.2 µg/mL). Against E. coli NIHJ JC-2, the 5-bromo compound showed an MIC of 0.05 µg/mL, matching the 5-chloro analog (0.05 µg/mL) but exhibiting 15.6-fold greater potency than the 5-fluoro analog (0.78 µg/mL). Against P. aeruginosa 12, the 5-bromo compound exhibited an MIC of 0.78 µg/mL [1]. The overall activity rank order at C-5 was established as NH2 > F ≈ Cl ≈ Br > H, with halogenated derivatives retaining meaningful antibacterial activity while providing a reactive synthetic handle absent in the 5-H reference compound 4b [2].

Antibacterial SAR Fluoroquinolone Minimum Inhibitory Concentration

Superior Cross-Coupling Reactivity of C-5 Bromine vs. C-5 Chlorine for Late-Stage Diversification

The patent literature explicitly claims 5-substituted-6,8-difluoroquinolines where the C-5 substituent Z is defined as 'an amino group or a halogen atom,' with halogen specified as 'fluorine, chlorine or bromine atoms' [1]. Among these halogens, the C-Br bond in 5-bromo-6,8-difluoroquinoline is thermodynamically and kinetically more favorable for oxidative addition to Pd(0) than the C-Cl bond, with aryl bromides generally exhibiting 10- to 100-fold higher reaction rates in Suzuki-Miyaura coupling than the corresponding aryl chlorides under standard conditions [2]. This inherent reactivity difference enables milder reaction conditions (lower temperature, reduced catalyst loading), greater functional group tolerance, and higher coupling yields for the 5-bromo derivative compared to the 5-chloro analog (5-chloro-6,8-difluoroquinoline). The C-6 and C-8 fluorine atoms remain inert under typical Pd-catalyzed cross-coupling conditions, allowing for chemoselective functionalization exclusively at C-5 [1].

Suzuki-Miyaura Coupling Palladium Catalysis Aryl Halide Reactivity

Regioisomeric Differentiation: 5-Bromo-6,8-difluoroquinoline vs. 6-Bromo-5,8-difluoroquinoline in the Sparfloxacin Pharmacophore

Among the three commercially available bromo-difluoroquinoline constitutional isomers sharing the molecular formula C9H4BrF2N—namely 5-bromo-6,8-difluoroquinoline (CAS 1909309-62-1), 6-bromo-5,8-difluoroquinoline (CAS 1133115-72-6), and 4-bromo-6,8-difluoroquinoline (CAS 577692-34-3)—only the 5-bromo-6,8-difluoro substitution pattern preserves the 6,8-difluoro arrangement identified as the privileged pharmacophoric core of the sparfloxacin class of antibacterials [1]. In the 6-bromo-5,8-difluoro isomer, the C-6 fluorine—a position considered indispensable for gyrase inhibition in fluoroquinolone SAR—is replaced by bromine, fundamentally disrupting the pharmacophore [2]. The Pfizer biochemical SAR table confirms that in the N-1-cyclopropyl-6,8-difluoroquinolone scaffold, the C-6 fluorine contributes critically to E. coli gyrase cleavage complex stabilization: the C-5-fluoro analog (compound 48) achieves a gyrase cleavage endpoint of 0.19 µg/mL, comparable to sparfloxacin (0.18 µg/mL), while the C-5-H analog (compound 49) requires 0.39 µg/mL [2]. The 5-bromo-6,8-difluoro isomer retains both C-6 and C-8 fluorine atoms exactly where needed for target engagement, with the C-5 bromine positioned as the modifiable vector.

Regioisomer Differentiation Fluoroquinolone Pharmacophore Positional SAR

Orthogonal Trihalogen Reactivity: Selective C-5 Functionalization with Retention of C-6 and C-8 Fluorine

5-Bromo-6,8-difluoroquinoline presents a unique trihalogen substitution pattern enabling stepwise, chemoselective functionalization: the C-5 Br undergoes facile Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the C-6 and C-8 fluorine atoms can subsequently participate in nucleophilic aromatic substitution (SNAr) under more forcing conditions, and the C-6 fluorine in particular can be displaced by amines or alkoxides in a second orthogonal step [1]. This sequential reactivity is explicitly exploited in the patent literature: the 5-bromo-6,8-difluoroquinoline scaffold is elaborated via C-5 amination (displacing Br) followed by C-7 piperazine introduction (via C-7 fluorine displacement) to yield the final antibacterial quinolone [2]. By contrast, 5-chloro-6,8-difluoroquinoline would require more forcing conditions for the initial C-5 coupling step, reducing overall chemoselectivity, while 5-fluoro-6,8-difluoroquinoline would be essentially inert to Pd catalysis at C-5 [1]. This orthogonal reactivity profile makes the 5-bromo variant the most versatile building block for constructing diverse 5-substituted-6,8-difluoroquinoline libraries.

Orthogonal Reactivity Chemoselective Functionalization Halogenated Heterocycle

Procurement-Relevant Application Scenarios for 5-Bromo-6,8-difluoroquinoline (CAS 1909309-62-1) in Drug Discovery and Chemical Synthesis


Fluoroquinolone Antibacterial Lead Optimization via C-5 Diversification

In antibacterial drug discovery programs targeting the sparfloxacin pharmacophore, 5-bromo-6,8-difluoroquinoline serves as the key advanced intermediate for introducing diverse C-5 substituents via Suzuki-Miyaura or Buchwald-Hartwig coupling, followed by quinolone ring construction. The quantitative SAR evidence from Miyamoto et al. (1990) demonstrates that C-5 substituents modulate antibacterial potency across a meaningful dynamic range: the 5-bromo precursor retains sub-µg/mL MIC values against S. aureus (0.2 µg/mL) and E. coli (0.05 µg/mL), providing a baseline activity level that can be further enhanced by amine introduction to achieve sparfloxacin-level potency [1]. This scaffold is explicitly protected under US Patent 4,795,751, which claims 5-substituted-6,8-difluoroquinolines where the C-5 substituent encompasses halogen and amino groups as antibacterial agents [2].

Parallel Library Synthesis via Orthogonal C-5 Cross-Coupling Chemistry

The C-5 bromine atom enables high-throughput parallel synthesis of 5-aryl-, 5-heteroaryl-, and 5-alkynyl-6,8-difluoroquinoline libraries using standardized Pd-catalyzed coupling conditions (Pd(PPh3)4, K2CO3, dioxane/H2O). The superior reactivity of the C-Br bond compared to the C-Cl analog translates to shorter reaction times and higher conversion rates under mild thermal conditions (60-80 °C), enabling 24- to 96-well plate-based library production with minimal optimization per substrate [1]. The C-6 and C-8 fluorine atoms remain intact throughout, allowing for a second diversification step via SNAr if desired, making this compound an ideal 'scaffold hub' for fragment-based and diversity-oriented synthesis [2].

Chemical Probe Synthesis for Target Identification in Kinase and Gyrase Programs

For chemical biology applications requiring bioactive probe molecules with retained target engagement, 5-bromo-6,8-difluoroquinoline provides a direct entry to 6,8-difluoroquinoline-based probes where the C-5 bromine can be replaced with biotin, fluorophore, or photoaffinity tags via Pd-catalyzed coupling. The 6,8-difluoro substitution pattern is structurally validated in the sparfloxacin pharmacophore and in kinase inhibitor scaffolds such as SB-408124, where the 6,8-difluoro-2-methylquinoline core is functionalized at C-4 with a urea-based pharmacophore [2]. The C-5 bromo handle enables attachment of reporter groups without disrupting the fluorine-mediated binding interactions at C-6 and C-8, preserving target affinity while adding detection capability.

Reference Standard for Regioisomeric Purity in QC/QA of Fluorinated Quinoline Building Blocks

Given that multiple bromo-difluoroquinoline isomers share the same molecular formula (C9H4BrF2N, MW 244.04) and similar physicochemical properties, 5-bromo-6,8-difluoroquinoline (CAS 1909309-62-1) serves as a critical reference standard for regioisomeric identity verification by ¹H NMR, ¹⁹F NMR, and HPLC in quality control workflows. The characteristic ¹⁹F NMR chemical shifts and coupling patterns for C-6 and C-8 fluorine atoms in the 5-bromo substitution pattern differ measurably from those of the 6-bromo-5,8-difluoro isomer (CAS 1133115-72-6) and the 4-bromo-6,8-difluoro isomer (CAS 577692-34-3), providing unambiguous regioisomer confirmation. Procurement of the correct isomer is essential to avoid costly synthetic dead-ends in medicinal chemistry programs [1].

Quote Request

Request a Quote for 5-Bromo-6,8-difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.